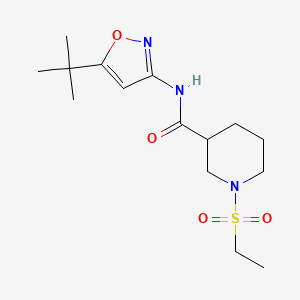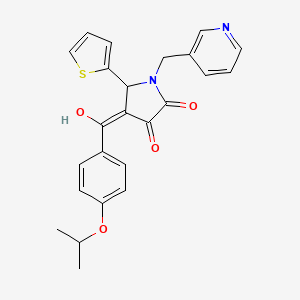
N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
作用機序
TAK-659 exerts its pharmacological effects by inhibiting the activity of various kinases. It binds to the ATP-binding site of these kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. TAK-659 has been shown to be a selective inhibitor of BTK, which is a critical mediator of B-cell receptor signaling. Therefore, TAK-659 has the potential to suppress the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to suppress the activity of immune cells that are involved in autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and suppress cytokine production in immune cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potent inhibitory activity against various kinases that are involved in cancer and autoimmune diseases. It has also shown selective inhibition of BTK, which is a critical mediator of B-cell receptor signaling. However, one of the limitations of TAK-659 is its potential toxicity and off-target effects. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
将来の方向性
The potential applications of TAK-659 are numerous, and several future directions can be explored. One possible direction is to evaluate the safety and efficacy of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Another direction is to investigate the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and identify potential biomarkers of response to this drug.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the preparation of 5-tert-butyl-3-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(ethylsulfonyl)-piperidine-3-carboxamide to yield TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against various kinases, including BTK, FLT3, and AKT. These kinases play a critical role in the growth and survival of cancer cells and immune cells. Therefore, TAK-659 has the potential to inhibit the proliferation of cancer cells and suppress the activity of immune cells that are responsible for autoimmune diseases.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-5-23(20,21)18-8-6-7-11(10-18)14(19)16-13-9-12(22-17-13)15(2,3)4/h9,11H,5-8,10H2,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOGWWODKCQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![3-amino-6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5338686.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)
![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)
